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Compound of Interest

Compound Name:
6-Chloro-2-

(difluoromethyl)quinazolin-4-ol

CAS No.: 50419-38-0

Cat. No.: B1461086

Get Quote

Executive Summary
This technical guide provides a rigorous spectroscopic framework for the characterization of 6-
Chloro-2-(difluoromethyl)quinazolin-4-ol (CAS: Analogous to 50419-37-9). While often

designated as an "-ol" (lactim), this compound exists predominantly as the quinazolin-4(3H)-

one (lactam) tautomer in both solid state and polar solvents.

This molecule represents a critical scaffold in medicinal chemistry, particularly in the

development of kinase inhibitors where the difluoromethyl group (

) serves as a lipophilic hydrogen bond donor/acceptor bioisostere. The presence of the 6-chloro
substituent and the fluorinated motif introduces unique spectral signatures in NMR (

), IR, and Mass Spectrometry.[1]
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Understanding the tautomeric equilibrium is a prerequisite for accurate spectral interpretation.

The compound exists in a dynamic equilibrium between the lactam (A) and lactim (B) forms.

Lactam (A): 6-Chloro-2-(difluoromethyl)quinazolin-4(3H)-one. Favored in polar solvents

(DMSO-

) and solid state. Characterized by a carbonyl stretch and an N-H signal.[2]

Lactim (B): 6-Chloro-2-(difluoromethyl)quinazolin-4-ol. Favored in high pH conditions or

specific non-polar interactions. Characterized by an aromatic hydroxyl group.[3]

Tautomeric Equilibrium Diagram
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Caption: The lactam form is the primary species observed in standard NMR solvents.[1]

Synthesis & Sample Preparation
To ensure spectral fidelity, the sample must be prepared with high purity.[1] The standard

synthesis involves the condensation of 2-amino-5-chlorobenzamide with difluoroacetic

anhydride.

Synthesis Workflow[2][3][4][5][6][7][8]
Reactants: 2-Amino-5-chlorobenzamide (1.0 eq) + Difluoroacetic anhydride (1.5 eq).

Conditions: Reflux in glacial acetic acid or toluene/pyridine for 4–6 hours.

Workup: Cool to precipitate product; wash with water/cold ethanol.
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Purification: Recrystallization from Ethanol/DMF.

Analytical Sample Prep
NMR: Dissolve 5–10 mg in 0.6 mL DMSO-

. (CDCl

may require warming and shows broader exchangeable peaks).

MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.

IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][8][9][10]
The NMR data below represents the expected spectral signature derived from structure-activity

relationships of quinazolinones.

H NMR (400 MHz, DMSO- )

Position
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Assignment

NH 12.80 – 13.10 br s -
N3-H

(Exchangeable)

H-5 8.05 – 8.15 d
Ar-H (Ortho to

C=O)

H-7 7.80 – 7.90 dd
Ar-H (Ortho to

Cl)

H-8 7.65 – 7.75 d Ar-H (Ortho to N)

CHF 6.70 – 7.10 t
Difluoromethyl

proton

Key Diagnostic: The triplet at
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6.9 ppm with a large coupling constant (

Hz) is the definitive signature of the

group.

H-5 Shift: Deshielded significantly due to the peri-effect of the carbonyl oxygen.

C NMR (100 MHz, DMSO- )

Carbon Type
Shift (

ppm)
Splitting

Coupling (

Hz)
Assignment

C=O 159.5 – 161.0 s - C-4 (Carbonyl)

C=N 150.0 – 153.0 t C-2 (Quaternary)

Ar-C 146.0 – 148.0 s -
C-8a

(Bridgehead)

Ar-C 134.0 – 135.0 s - C-7

Ar-C 130.0 – 131.0 s - C-6 (C-Cl)

Ar-C 126.0 – 127.0 s - C-5

Ar-C 124.0 – 125.0 s - C-8

Ar-C 120.0 – 122.0 s -
C-4a

(Bridgehead)

CHF 108.0 – 114.0 t
Difluoromethyl

carbon

F NMR (376 MHz, DMSO- )
Shift:

-120.0 to -126.0 ppm.

Pattern: Doublet (due to coupling with the single proton on the same carbon).

Coupling:
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Hz.

Mass Spectrometry (MS)[9][12][13]
Ionization & Molecular Weight[6]

Formula:

Exact Mass: 230.0058

Ionization Mode: ESI (+) or EI (70 eV).

Fragmentation Pattern (EI/ESI)[6]
m/z (approx) Ion Identity Mechanism

231 / 233
Parent Ion (3:1 ratio due to

)

180 / 182
Loss of difluoromethyl

radical/group

152 / 154
Ring contraction (loss of

Carbonyl)

117 Benzyne/aniline type fragment

MS Fragmentation Pathway Diagram[1][13]
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m/z ~152

- CO

Dechlorination/Degradation
m/z ~117

Further fragmentation
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Caption: Proposed ESI(+) fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)[3][9]
Data acquired via ATR-FTIR.
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Wavenumber (cm

)
Functional Group Description

3100 – 3250 N-H Stretch
Broad band, indicative of the

lactam form.

3050 – 3080 Ar-C-H Stretch Weak aromatic proton signals.

1680 – 1710 C=O Stretch

Strong Amide I band.

Diagnostic of quinazolinone

core.

1600 – 1620 C=N / C=C Skeletal ring vibrations.

1100 – 1200 C-F Stretch

Strong, broad bands

characteristic of fluorinated

alkyls.

750 – 800 C-Cl Stretch
Characteristic aryl chloride

fingerprint.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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